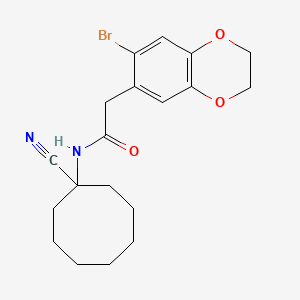
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide, also known as BDAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAA belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in regulating various physiological processes in the brain.
Scientific Research Applications
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to enhance the activity of mGluR5, which is involved in regulating various physiological processes in the brain, including learning and memory, synaptic plasticity, and neuronal excitability. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to have potential applications in the treatment of drug addiction, anxiety, and depression.
Mechanism Of Action
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide increases the affinity of mGluR5 for glutamate, which leads to increased signaling through the receptor. This increased signaling leads to various physiological effects, including enhanced synaptic plasticity, improved cognitive function, and reduced anxiety and depression.
Biochemical and physiological effects:
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to have various biochemical and physiological effects, including enhanced synaptic plasticity, improved cognitive function, and reduced anxiety and depression. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to increase the activity of various signaling pathways in the brain, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating synaptic plasticity and learning and memory. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine, which are involved in regulating various physiological processes in the brain.
Advantages And Limitations For Lab Experiments
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor activity. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to have good pharmacokinetic properties, including good brain penetration and long half-life, which allows for sustained modulation of the receptor activity. However, 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has several potential future directions for research, including further studies of its mechanism of action and physiological effects, optimization of its pharmacokinetic properties, and development of novel analogs with improved potency and selectivity for mGluR5. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide also has potential applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, drug addiction, anxiety, and depression. Further studies are needed to explore the therapeutic potential of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide in these disorders and to develop new treatment strategies based on its mechanism of action.
Synthesis Methods
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide can be synthesized using a multi-step synthetic route, which involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyanocyclooctylamine to form the corresponding amide, which is further reacted with 7-bromo-2-hydroxy-3-methoxybenzaldehyde to form 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide. The synthesis of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been reported in several research articles, and the compound has been synthesized using different synthetic routes.
properties
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclooctyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3/c20-15-12-17-16(24-8-9-25-17)10-14(15)11-18(23)22-19(13-21)6-4-2-1-3-5-7-19/h10,12H,1-9,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQWUCKHEKXPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(C#N)NC(=O)CC2=CC3=C(C=C2Br)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)
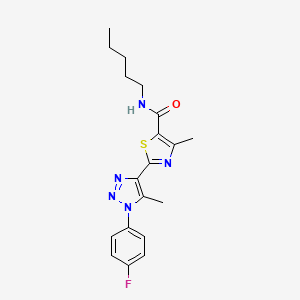

![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)
![3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2980434.png)

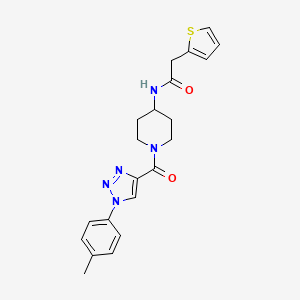
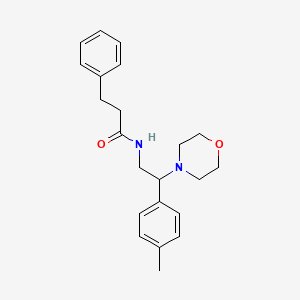
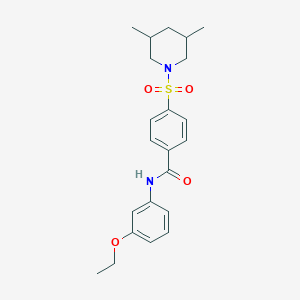

![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2980444.png)
![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)
